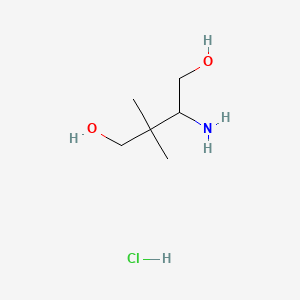
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl It is a derivative of butane, featuring an amino group and two hydroxyl groups attached to a branched carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride typically involves the reaction of 2,2-dimethylbutane-1,4-diol with an amine source under controlled conditions. One common method involves the use of ammonia or an amine derivative in the presence of a catalyst to facilitate the introduction of the amino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dimethylbutane: Similar structure but with different positioning of the amino group.
2,2-Dimethylbutane-1,4-diol: Lacks the amino group, affecting its reactivity and applications.
3,3-Dimethyl-1,2-butanediol: Different positioning of hydroxyl groups, leading to different chemical properties.
Uniqueness
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a branched carbon chain. This combination of functional groups provides it with distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C6H16ClNO2 |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
3-amino-2,2-dimethylbutane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,4-9)5(7)3-8;/h5,8-9H,3-4,7H2,1-2H3;1H |
Clé InChI |
FECVEFYYWXRDLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


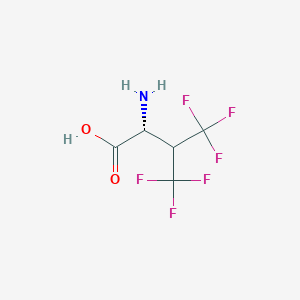
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
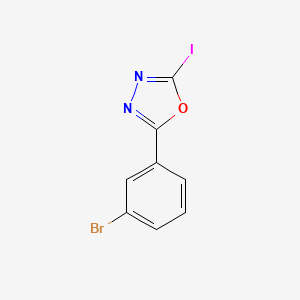
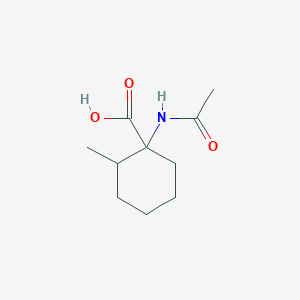
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)

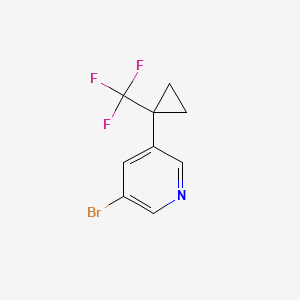
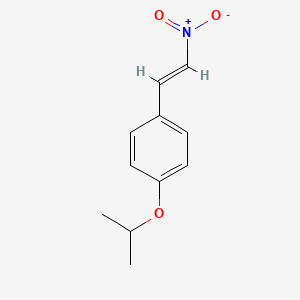
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
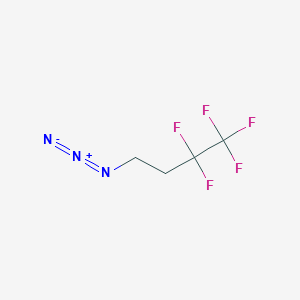
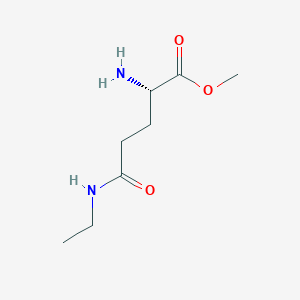
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
